Illudin M - 1146-04-9

Illudin M

Catalog Number: EVT-300149
CAS Number: 1146-04-9
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Illudin M is a highly cytotoxic sesquiterpene produced by various species of fungi, notably Omphalotus illudens (formerly known as Clitocybe illudens) and Omphalotus olearius. [, ] This natural product belongs to the illudin family of sesquiterpenes, characterized by their unique protoilludane skeleton. [, ] Illudin M is of significant interest in scientific research due to its potent cytotoxic activity and potential as a lead compound for anticancer agents. [, , , , , ]

Future Directions
  • Development of less toxic and more specific analogs: Continued efforts to synthesize Illudin M derivatives with improved therapeutic indices, targeting cancer cells while sparing non-malignant cells, are crucial. [, , ]
  • Understanding the detailed mechanism of action: Elucidating the precise molecular mechanisms underlying Illudin M's cytotoxic effects, including its interaction with specific cellular targets, can lead to more targeted therapies. [, ]
  • Exploring synergistic effects with other antitumor agents: Investigating the combined use of Illudin M derivatives with other anticancer drugs to enhance therapeutic efficacy and overcome drug resistance holds promise. [, ]
  • Developing efficient production processes: Optimizing fermentation and downstream processing techniques for Illudin M production can improve its availability for research and potential therapeutic applications. [, , , ]

Dihydroilludin M

Relevance: Dihydroilludin M was found to have significantly lower cytotoxicity compared to Illudin M when tested against tumor cell lines. This difference in activity suggests that the α,β-unsaturated ketone system in Illudin M plays a crucial role in its cytotoxic activity [].

Illudin M Retinoate

Compound Description: Illudin M retinoate is a synthetic derivative of Illudin M where retinoic acid is attached to the parent molecule via an ester linkage [].

Relevance: While Illudin M exhibits indiscriminate cytotoxicity against both cancerous and non-malignant cells, its retinoate derivative demonstrated a higher selectivity towards cancer cells, particularly in a cerebral context []. This improved selectivity suggests that modifying Illudin M's structure can enhance its therapeutic potential.

Irofulven (6-hydroxymethylacylfulvene)

Compound Description: Irofulven is a semi-synthetic derivative of Illudin S designed to possess lower toxicity [].

Relevance: Irofulven represents a successful attempt to improve the therapeutic index of illudins. While structurally similar to Illudin M, it exhibits a more favorable safety profile and has shown promising results in preclinical and clinical trials for various cancer types [].

Bis(illudinyl M) 1,1′-ferrocenedicarboxylate

Compound Description: This compound is a diester of Illudin M with 1,1′-ferrocenedicarboxylic acid, incorporating the redox-active ferrocene moiety [].

Relevance: This diester demonstrated higher antiproliferative activity and apoptosis induction in melanoma cells compared to leukemia cells and non-malignant fibroblasts, suggesting an improved therapeutic index compared to Illudin M []. The study suggests that the ferrocene moiety contributes to both the reduced toxicity and enhanced cell line specificity [, ].

Bis(illudinyl M) 1,1′-ruthenocenedicarboxylate

Compound Description: This compound is analogous to the ferrocene diester but utilizes ruthenocene instead of ferrocene [].

Relevance: This ruthenocene derivative exhibited submicromolar IC50 values against specific breast carcinoma and leukemia cell lines, but its overall efficacy was lower compared to the ferrocene counterpart []. The contrasting activities highlight the impact of the metal center (Fe vs. Ru) on the compound's biological activity.

Illudin M Lactone Ruthenocene Diester

Compound Description: This complex molecule is a diester of a novel illudin M lactone with 1,1'-ruthenocenedicarboxylic acid [].

Relevance: This diester displayed single-digit micromolar IC50 values against specific cancer cell lines without affecting non-malignant fibroblasts []. This finding suggests that modifying the Illudin M scaffold through lactonization and metallocene conjugation can generate promising anticancer agents with improved selectivity.

Illudosin

Compound Description: Illudosin is a fomannosane-type sesquiterpene produced by Omphalotus nidiformis, a fungus known to produce illudins [].

Relevance: Although structurally distinct from Illudin M, Illudosin's co-occurrence with Illudin M in Omphalotus nidiformis and the observation of an unusual rearrangement during its biosynthesis, similar to that observed in Illudin M biosynthesis, suggests a possible biosynthetic link between the two compounds [].

Source and Classification

Illudin M is classified as a sesquiterpene, a type of terpenoid consisting of three isoprene units. It is primarily sourced from the fruiting bodies and culture broths of certain fungi, particularly Omphalotus olearius and Omphalotus nidiformis. These mushrooms are known for their bioluminescent properties and have been studied for their potential medicinal applications due to the presence of bioactive compounds like illudin M .

Synthesis Analysis

Natural and Semisynthetic Methods

The synthesis of illudin M can be achieved through both natural extraction and synthetic modification. The natural extraction involves cultivating Omphalotus olearius in specific media to maximize yield. Recent studies have optimized production conditions, achieving yields up to 940 mg/L through careful media selection and feeding strategies .

Synthetic Methods:

  • Total Synthesis: Various total synthesis approaches have been documented, including those that utilize cyclopentanone derivatives as starting materials. These methods often involve multiple reaction steps to construct the complex molecular framework of illudin M .
  • Semisynthetic Approaches: Semisynthetic modifications involve the functionalization of isolated illudin M to create analogs with altered properties. For instance, esterification reactions have been employed to introduce alkyne handles for further biological probing .

Technical Parameters

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For example, semisynthetic modifications often utilize dichloromethane as a solvent and require specific reagents like N,N'-diisopropylcarbodiimide for esterification reactions .

Molecular Structure Analysis

Illudin M has a complex molecular structure characterized by a spirocyclic framework that includes a cyclopropane ring fused to a five-membered ring. Its molecular formula is C15H18O4C_{15}H_{18}O_4, with a molecular weight of 278.30 g/mol.

Structural Features

  • Core Structure: The core structure consists of a bicyclic system with multiple functional groups, including hydroxyl groups that are critical for its reactivity.
  • Key Functional Groups: The presence of enone and spirocyclopropane moieties contributes to its biological activity by facilitating alkylation reactions with nucleophiles such as DNA and RNA .

Analytical Techniques

Characterization of illudin M's structure has been performed using various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular integrity and purity .

Chemical Reactions Analysis

Illudin M participates in several significant chemical reactions:

  • Alkylation Reactions: The compound readily reacts with bionucleophiles like thiols and nucleic acids through Michael addition mechanisms. This reactivity leads to the formation of stable adducts that disrupt cellular processes .
  • Activation Mechanism: Illudin M acts as a prodrug that requires activation through reduction by cellular reductases or glutathione, leading to the formation of reactive intermediates capable of binding to cellular macromolecules .

Technical Details

The reactivity profile indicates that the tertiary hydroxyl group plays a crucial role in facilitating these interactions, while modifications (such as esterification) can significantly alter its cytotoxic potential .

Mechanism of Action

The mechanism by which illudin M exerts its cytotoxic effects involves:

  1. Formation of Reactive Intermediates: Upon activation, illudin M forms highly reactive species that can alkylate DNA and proteins.
  2. Induction of Apoptosis: The alkylation leads to DNA damage, triggering apoptotic pathways in malignant cells. This process is characterized by the disruption of microtubule dynamics and interference with cell cycle progression .

Data Analysis

Studies have shown that illudin M can induce apoptosis in various cancer cell lines at low concentrations, highlighting its potential as an anticancer agent despite its toxicity .

Physical and Chemical Properties Analysis

Illudin M exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow oil.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate but poorly soluble in water.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature; it is generally more stable when esterified compared to its free form .

Relevant Data

The melting point is uncorrected but typically falls within a specific range depending on the purity and method of synthesis. Spectroscopic data (IR, NMR) provide insights into functional group characteristics and molecular interactions.

Applications

Illudin M has several scientific applications:

  • Anticancer Research: Due to its potent cytotoxicity against tumor cells, it serves as a lead compound for developing new chemotherapeutic agents.
  • Biological Probes: Modified derivatives are used in proteomic studies to identify target proteins interacting with illudin M.
  • Pharmaceutical Development: Efforts are ongoing to develop less toxic analogs that retain therapeutic efficacy while minimizing side effects associated with traditional chemotherapy .

Future Directions

Research continues into optimizing the synthesis and improving the therapeutic index of illudin M derivatives. Understanding its mechanism at a molecular level could pave the way for novel cancer treatments that leverage its unique properties while mitigating toxicity concerns.

Introduction to Illudin M

Historical Discovery and Natural Sources

Illudin M is a cytotoxic sesquiterpene first isolated in the early 1950s from the basidiomycete fungus Omphalotus illudens (initially classified as Clitocybe illudens) by William J. Robbins and colleagues during antibiotic screening efforts. This discovery followed the observation that culture broths of this bioluminescent mushroom exhibited potent antibacterial activity against Staphylococcus aureus [1] [4] [8]. The compound’s name derives from its source organism, commonly known as the "jack-o'-lantern" mushroom. Accidental human poisonings occurred due to its morphological resemblance to edible chanterelles (Cantharellus spp.), with ingestion causing severe gastrointestinal distress and cytotoxicity [1] [10].

Beyond O. illudens, Illudin M is produced by multiple species within the genus Omphalotus, including O. nidiformis, O. japonicus, O. mexicanus, O. olearius, and O. subilludens [2] [4]. It is biosynthesized during submerged fermentation and secreted extracellularly into the culture broth, from which it is typically recovered via organic solvent extraction and chromatographic purification [4] [7].

Table 1: Historical Milestones in Illudin M Research

YearEventReference Source
1947Antibacterial activity of O. illudens culture broth reported [1] [8]
1950Isolation of crystalline Illudin M and S from O. illudens [1] [4]
1963Structural elucidation of Illudin M [1] [10]
1980s-90sSemisynthetic derivative development for anticancer applications [1] [2] [4]

Structural Classification within Sesquiterpenes

Illudin M (chemical formula: C₁₅H₂₀O₃; molecular weight: 248.32 g/mol; CAS No: 1146-04-9) belongs to the illudin family of sesquiterpenes, characterized by a highly strained spiro[2.3.6]decane core fused to a six-membered ring [1] [10]. Its IUPAC name is (3aS,5R,9aR)-5-Hydroxy-3a,5,9a-trimethyl-3a,4,5,8-tetrahydrobenzo[g][1]benzofuran-2(3H)-one. Key structural features include:

  • A reactive α,β-unsaturated enone system facilitating Michael addition reactions
  • A tertiary hydroxyl group adjacent to the spirocyclopropane ring
  • A cyclopropyl carbinol moiety that undergoes ring opening upon nucleophilic attack [1] [10]

This architecture confers significant chemical instability and reactivity. The cyclopropane ring, destabilized by the neighboring hydroxyl and carbonyl groups, undergoes facile ring opening upon nucleophilic attack (e.g., by thiols in glutathione or cysteine residues), leading to aromatization of the six-membered ring and covalent adduct formation [1] [3] [10]. X-ray crystallography confirms that the molecule adopts a bent conformation, which enhances its intercalation potential with biological macromolecules like DNA [10].

Table 2: Key Structural Features of Illudin M

Structural ElementFunctional RoleBiological Consequence
Spirocyclopropane ringHigh ring strain and electrophilicityDNA/protein alkylation via ring opening
α,β-Unsaturated enoneMichael acceptor siteReacts with thiols (e.g., glutathione)
Tertiary hydroxyl groupActivates cyclopropane ring through hyperconjugationFacilitates aromatization upon alkylation
Bent conformationPlanar aromatic region fused to bicyclic systemEnables DNA intercalation and targeted adduct formation

Biological Significance in Fungal Secondary Metabolism

As a secondary metabolite, Illudin M is not essential for primary fungal growth but likely serves ecological roles. Its extreme cytotoxicity suggests involvement in chemical defense against predators (e.g., nematodes, insects) or microbial competitors [1] [9]. The compound’s biosynthesis in Omphalotus species occurs via the mevalonate pathway, characteristic of sesquiterpenes, though the specific enzymes (e.g., prenyltransferases, cyclases, oxidases) remain incompletely characterized [2] [4].

Production is tightly regulated by culture conditions and growth phase. Optimized fermentation using O. nidiformis in glucose-corn steep solids medium yields titers up to 940 mg/L, indicating significant metabolic investment by the fungus [2] [4]. This high output implies that Illudin M confers a selective advantage in natural environments, possibly during mycelial competition or fruiting body development. Its extracellular secretion minimizes self-toxicity, though the precise cellular detoxification mechanisms in the producing fungus are unknown [4].

Role in Anticancer Drug Development

Despite its non-selective cytotoxicity, Illudin M serves as a privileged scaffold for semisynthetic anticancer agents. Its mechanism involves DNA alkylation following bioactivation: cellular reductases (e.g., NADPH-dependent oxidoreductases) reduce the enone system, generating a reactive cyclopropane intermediate that forms covalent adducts with nucleobases (e.g., guanine N2 positions), disrupting replication and triggering apoptosis [1] [3]. Early rodent studies confirmed potent antitumor activity, but clinical use was precluded by toxicity to non-malignant cells [1] [2].

Structure-activity relationship (SAR) studies guided rational derivatization to improve selectivity. Key modifications include:

  • Esterification of the hydroxyl group (e.g., with retinoic acid or ferrocene)
  • Conversion to acylfulvenes (e.g., hydroxymethylacylfulvene) [1] [3] [4]

Notable derivatives include:

  • Illudin M retinoate: Exhibits 100-fold greater selectivity for glioma cells (U87, IC₅₀ = 2.7 µM) over normal neurons (IC₅₀ = 14 µM) by leveraging retinoic acid receptor (RAR)-mediated uptake and differentiation induction in malignant cells [3].
  • Ferrocenyl esters: Demonstrate enhanced activity against melanoma and pancreatic adenocarcinoma cell lines while reducing general cytotoxicity [4] [7].
  • Metallocenedicarboxylates: Show 40-fold reduced toxicity in rodent models with retained efficacy against leukemia and colon cancer models [4].

Table 3: Anticancer Potential of Illudin M Derivatives

Derivative ClassKey Structural ChangeImproved PropertyCurrent Status
HydroxymethylacylfulveneEnone reduction and side chain modificationTumor-selective cytotoxicityPreclinical development
Retinoate conjugatesEsterification with retinoic acidGlioma selectivity via RARE activationIn vitro studies
Ferrocenyl estersOrganometallic ester formationEnhanced melanoma cell uptakeIn vitro and rodent models
MetallocenedicarboxylatesDicarboxylate metallocene linkageReduced systemic toxicity; improved therapeutic indexRodent efficacy studies

These innovations have reinvigorated interest in Illudin M as a lead compound, with ongoing efforts focused on scalable biotechnological production (>900 mg/L in bioreactors) to supply gram quantities for medicinal chemistry and preclinical studies [4] [5] [7]. Irofulven (an illudin S derivative) remains in Phase II trials for prostate cancer, validating the scaffold’s clinical potential [4] [6].

Properties

CAS Number

1146-04-9

Product Name

Illudin M

IUPAC Name

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1

InChI Key

QVMDIQLUNODCTG-OCCSQVGLSA-N

SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O

Synonyms

(3'S-trans)-2',3'-Dihydro-3'b,6'a-dihydroxy-2',2',4',6'-tetramethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one
illudin M

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O

Isomeric SMILES

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.